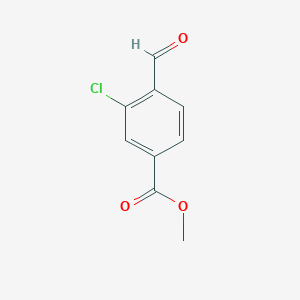

Methyl 3-chloro-4-formylbenzoate

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of organic molecules that contain one or more halogen atoms directly attached to an aromatic ring. These compounds are of significant interest due to the effect of the halogen substituent on the electronic properties and reactivity of the aromatic ring. The chlorine atom in Methyl 3-chloro-4-formylbenzoate, being an electron-withdrawing group, influences the reactivity of the benzene (B151609) ring and the other functional groups.

The presence of the chlorine atom, along with the formyl and methyl ester groups, creates a unique electronic environment on the aromatic ring. This substitution pattern makes the compound a versatile tool in organic synthesis, allowing for selective reactions at different positions on the ring or at the functional groups themselves.

Significance as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a synthetic intermediate. Its multifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com

The formyl group can undergo a range of reactions typical of aldehydes. For instance, it can be oxidized to a carboxylic acid or reduced to a hydroxylmethyl group. smolecule.com It can also participate in condensation reactions to form larger molecular scaffolds. The chlorine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities. smolecule.com

A common laboratory synthesis for this compound involves the reaction of 4-bromo-2-chlorobenzaldehyde (B143073) with methanol (B129727) and carbon monoxide in the presence of a palladium catalyst and a base like triethylamine. chemicalbook.com Another synthetic route starts from methyl 3-chloro-4-methylbenzoate, which is treated with N-bromosuccinimide and then hydrolyzed to yield the desired product. amazonaws.com

Overview of Research Directions and Applications

Research involving this compound is diverse, with a significant focus on its use in the creation of novel organic compounds. It is frequently employed as a starting material or key intermediate in multi-step synthetic sequences.

One area of research explores its use in the synthesis of biologically active molecules. The structural motifs present in this compound are found in various compounds investigated for potential therapeutic properties. smolecule.com For example, it can be used in the preparation of compounds that are studied for their interaction with enzymes and other biological targets. smolecule.com

In the field of materials science, the rigid aromatic core and reactive functional groups of this compound make it a candidate for the synthesis of novel polymers, dyes, and other functional materials. smolecule.com The ability to modify the molecule at multiple sites allows for the fine-tuning of its properties for specific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7ClO3 | sigmaaldrich.cnuni.luchemicalbook.com |

| Molecular Weight | 198.6 g/mol | chemicalbook.com |

| Appearance | White solid | chemicalbook.com |

Table 2: Synthetic Routes for this compound

| Starting Material | Reagents | Yield | Source |

|---|---|---|---|

| 4-bromo-2-chlorobenzaldehyde | Methanol, Carbon Monoxide, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium, Triethylamine | 80% | chemicalbook.com |

| Methyl 3-chloro-4-methylbenzoate | N-bromosuccinimide, Benzoic peroxyanhydride, Silver nitrate | Not specified | amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBWDEJOUJMERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602811 | |

| Record name | Methyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-26-9 | |

| Record name | Benzoic acid, 3-chloro-4-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-chloro-4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis focuses on assembling the Methyl 3-chloro-4-formylbenzoate molecule from precursor compounds. These methods are chosen based on the availability of starting materials, desired yield, and scalability.

A prominent method for synthesizing aromatic esters is through palladium-catalyzed carbonylation. This reaction involves the coupling of an aryl halide with carbon monoxide and an alcohol. In this specific synthesis, 4-bromo-2-chlorobenzaldehyde (B143073) serves as the aryl halide, methanol (B129727) acts as the nucleophile to form the methyl ester, and carbon monoxide is the source of the carbonyl group for the ester.

The reaction is facilitated by a palladium catalyst, often in conjunction with a phosphine ligand. These catalytic systems are effective for a wide range of aryl and heteroaryl halides. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond. The final step is the reductive elimination of the product after nucleophilic attack by methanol. This approach provides a direct route to the target molecule, incorporating the methyl ester group in a single, efficient step. organic-chemistry.org

| Reactants & Reagents | Catalyst System | Conditions | Product |

| 4-bromo-2-chlorobenzaldehyde | Palladium precatalyst | Pressurized Carbon Monoxide | This compound |

| Methanol | Phosphine Ligand | Inert Atmosphere, Heat | |

| Carbon Monoxide | Base (e.g., Triethylamine) |

An alternative strategy begins with Methyl 3-chloro-4-methylbenzoate. This pathway involves the selective oxidation of the methyl group at the 4-position to a formyl group. This transformation is typically a multi-step process.

First, a benzylic bromination of the methyl group is performed using N-bromosuccinimide (NBS) under radical initiation conditions. This reaction, known as the Wohl-Ziegler reaction, selectively replaces a hydrogen on the carbon adjacent to the aromatic ring with a bromine atom, yielding Methyl 3-chloro-4-(bromomethyl)benzoate. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide, such as benzoic peroxyanhydride. wikipedia.org

Following bromination, the resulting benzylic bromide is converted to the aldehyde. This can be achieved through various methods, including the Sommelet reaction or by hydrolysis to the corresponding benzyl alcohol followed by oxidation. The use of specific oxidizing agents ensures the conversion stops at the aldehyde stage without further oxidation to a carboxylic acid.

| Starting Material | Reagents | Intermediate Product | Final Product |

| Methyl 3-chloro-4-methylbenzoate | 1. N-bromosuccinimide (NBS) | Methyl 3-chloro-4-(bromomethyl)benzoate | This compound |

| 2. Benzoic Peroxyanhydride (initiator) | |||

| 3. Hydrolysis/Oxidation reagents |

Derivative Synthesis Pathways

Derivative synthesis pathways utilize this compound as a starting material to create new compounds. These reactions target the specific functional groups present in the molecule: the ester, the formyl group, and the chloro substituent.

While the subject compound is already a methyl ester, the corresponding carboxylic acid, 3-chloro-4-formylbenzoic acid, can be synthesized and subsequently esterified with various alcohols to modify properties like solubility. biosynth.com The esterification of 3-chloro-4-formylbenzoic acid with a desired alcohol (e.g., ethanol, propanol) is typically carried out under acidic conditions (e.g., using sulfuric acid as a catalyst) via a Fischer esterification reaction. This allows for the creation of a library of ester derivatives with tailored solubility profiles for different solvent systems.

The chlorine atom on the aromatic ring of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing formyl and methoxycarbonyl groups, particularly in the ortho and para positions relative to the chlorine, activates the ring for this type of substitution.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. smolecule.com For example, reacting this compound with an amine (e.g., N-methylpiperazine) in the presence of a base can substitute the chlorine atom to introduce a new nitrogen-containing functional group. researchgate.net These reactions are crucial for building more complex molecular architectures from the basic scaffold. science.gov

| Substrate | Nucleophile | Conditions | Product Type |

| This compound | Amines (R₂NH) | Base, Heat | 3-amino-4-formylbenzoate derivative |

| Alkoxides (RO⁻) | Base, Heat | 3-alkoxy-4-formylbenzoate derivative | |

| Thiols (RSH) | Base, Heat | 3-thio-4-formylbenzoate derivative |

The formyl (aldehyde) group is readily oxidized to a carboxylic acid group. This transformation converts this compound into Methyl 3-chloro-4-carboxybenzoate (a diester of 2-chloroterephthalic acid). Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). smolecule.com The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. This reaction provides a pathway to dicarboxylic acid derivatives, which are valuable in polymer and materials science.

Reduction Reactions of the Formyl Group

The chemical structure of this compound features two functional groups susceptible to reduction: a formyl (aldehyde) group and a methyl ester group. The selective reduction of the formyl group in the presence of the ester is a key transformation, yielding Methyl 3-chloro-4-(hydroxymethyl)benzoate. This chemoselectivity is readily achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. In molecules containing both aldehyde and ester functionalities, NaBH₄ preferentially reduces the more reactive aldehyde group. The reaction is typically conducted in an alcoholic solvent, such as ethanol, at controlled temperatures, often starting at 0°C and gradually warming to room temperature. The ester group remains largely unaffected under these conditions. This selectivity is crucial for synthetic pathways where the ester moiety is required for subsequent reactions.

Studies on the closely related compound, methyl 4-formylbenzoate (B8722198), have demonstrated the efficacy of this selective reduction. google.comatamanchemicals.comsigmaaldrich.com The aldehyde is converted to a primary alcohol, a transformation that can be monitored by techniques like thin-layer chromatography (TLC) and confirmed by spectroscopic analysis, such as ¹H and ¹³C NMR, which would show the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group. google.comatamanchemicals.com

Table 1: Reagents for Selective Formyl Group Reduction

| Reagent | Selectivity | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | High for aldehyde over ester | Methyl 3-chloro-4-(hydroxymethyl)benzoate |

Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry, which aims to minimize environmental impact and improve laboratory safety. google.comatamanchemicals.comgoogle.com Key principles applicable to its synthesis include catalysis, atom economy, and the use of safer solvents.

Catalysis: Employing catalytic reagents instead of stoichiometric ones is a core tenet of green chemistry. Catalytic approaches reduce the amount of chemical waste generated because the catalyst is used in small amounts and can be recycled. atamanchemicals.com For instance, the formylation of methyl 3-chlorobenzoate can be achieved using catalytic methods, which are superior to older, stoichiometric methods that generate significant waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the starting materials into the final product. google.com A one-step synthesis, such as a direct catalytic formylation of methyl 3-chlorobenzoate, would exhibit a higher atom economy compared to a multi-step process that involves protection and deprotection steps, which generate byproducts.

Reducing Derivatives: Green chemistry encourages avoiding the use of blocking groups or temporary modifications if possible, as these steps require additional reagents and produce waste. google.comatamanchemicals.com A synthetic strategy that directly functionalizes the target position without needing to protect other parts of the molecule would be considered a greener approach.

Safer Solvents: The choice of solvent is critical. A patent for a related synthesis of 3-chloromethyl benzoic acid highlights a process that is "clean and environmentally-friendly" with less waste that can be harmlessly processed. ambeed.com The ideal synthesis of this compound would utilize water or other benign solvents over hazardous organic solvents like chlorinated hydrocarbons.

Advanced Synthetic Strategies

This compound serves as a valuable building block in more complex synthetic endeavors, including multi-step syntheses, potential tandem reactions, and catalytic preparations.

Multi-step Syntheses for Complex Molecular Architectures

The distinct functional groups of this compound make it an important starting material for constructing complex, high-value molecules, particularly in the pharmaceutical industry. Patents reveal its use as a key intermediate in the synthesis of novel therapeutic agents.

For example, it has been employed in the preparation of carbamate compounds designed as modulators of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various physiological processes. google.comgoogle.com In these synthetic sequences, the formyl group often undergoes reactions such as reductive amination or condensation to introduce nitrogen-containing heterocycles, while the ester group may be hydrolyzed and converted into an amide at a later stage. Its defined substitution pattern provides precise control over the final architecture of the target drug candidate. google.com

Another documented application is its use in the synthesis of other complex therapeutic compounds, where it serves as a foundational scaffold onto which further chemical complexity is built. google.com

Table 2: Examples of Multi-step Syntheses Involving this compound

| Starting Material | Synthetic Target Class | Field of Application |

|---|---|---|

| This compound | Carbamate Compounds | Therapeutic Agents (MAGL Modulators) google.comgoogle.com |

Tandem Reactions Involving this compound

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach is highly efficient, aligning with green chemistry principles by reducing solvent use, purification steps, and waste generation.

While the literature does not provide specific, documented examples of tandem reactions directly involving this compound, its bifunctional nature—possessing both an electrophilic aldehyde carbon and an ester group—makes it a plausible candidate for such transformations. A hypothetical tandem reaction could involve an initial nucleophilic addition to the aldehyde, followed by an intramolecular cyclization reaction with the ester group to form a heterocyclic system. The development of such a reaction would represent an advanced and efficient use of this versatile building block.

Catalytic Approaches in this compound Synthesis

Catalytic methods are paramount for the efficient and environmentally conscious synthesis of aromatic aldehydes. The primary route to this compound involves the formylation of its precursor, methyl 3-chlorobenzoate.

A relevant and effective catalytic method is the ortho-formylation reaction. Research on analogous substrates, such as methyl 3-hydroxybenzoate, demonstrates a process where a Lewis acid catalyst, like magnesium chloride, is used in conjunction with paraformaldehyde as the formylating agent. chemicalbook.com This reaction selectively installs a formyl group at the position ortho to the activating group. Applying this strategy to methyl 3-chlorobenzoate, the ester group would direct the formylation to the adjacent position, facilitated by a suitable catalyst.

Alternative catalytic strategies can be inferred from industrial syntheses of related compounds like o-chlorobenzaldehyde. These large-scale processes often involve the catalytic side-chain chlorination of o-chlorotoluene, followed by hydrolysis to yield the aldehyde. google.comgoogle.com Such methods prioritize efficiency and cost-effectiveness through the use of catalytic cycles. A similar approach could be adapted, starting with a toluyl precursor to this compound. Furthermore, modern palladium-catalyzed reactions offer pathways for the synthesis of related formylbenzoates, showcasing the utility of transition metal catalysis in this area.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Methyl 3-chloro-4-(hydroxymethyl)benzoate |

| methyl 4-formylbenzoate |

| Lithium aluminum hydride |

| (5-chloro-4-(hydroxymethyl)phenyl)methanol |

| methyl 3-chlorobenzoate |

| 3-chloromethyl benzoic acid |

| o-chlorobenzaldehyde |

| o-chlorotoluene |

| methyl 3-hydroxybenzoate |

| magnesium chloride |

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns

The reactivity of an aromatic ring towards electrophilic substitution is significantly influenced by the nature of the substituents it carries. In the case of Methyl 3-chloro-4-formylbenzoate, the benzene (B151609) ring is trisubstituted with a methoxycarbonyl group (-COOCH₃), a chloro group (-Cl), and a formyl group (-CHO). The interplay of the electronic effects of these substituents dictates the position of any further electrophilic attack on the aromatic ring.

The directing effects of the individual substituents are as follows:

Methoxycarbonyl group (-COOCH₃): This is a deactivating group and a meta-director. quora.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less susceptible to electrophilic attack.

Formyl group (-CHO): Similar to the methoxycarbonyl group, the formyl group is a strong deactivating group and a meta-director due to its -I and -R effects. quora.comnih.gov

When multiple substituents are present on a benzene ring, their directing effects are combined. In this compound, all three substituents are deactivating, rendering the ring significantly less reactive towards electrophilic substitution compared to benzene. misericordia.edunih.govnih.gov The positions for potential substitution are C-2, C-5, and C-6.

The directing influences on the available positions are summarized below:

The methoxycarbonyl group at C-1 directs meta to itself, which would be positions C-3 and C-5. Since C-3 is already substituted, it directs towards C-5.

The chloro group at C-3 directs ortho and para to itself, which are positions C-2, C-4, and C-6. With C-4 already substituted, it directs towards C-2 and C-6.

The formyl group at C-4 directs meta to itself, which are positions C-2 and C-6.

Therefore, all three substituents direct incoming electrophiles to positions 2, 5, and 6. However, the strong deactivating nature of the formyl and methoxycarbonyl groups will likely govern the regioselectivity, favoring substitution at the positions meta to them. The position C-5 is meta to the -COOCH₃ group, while C-2 and C-6 are meta to the -CHO group. The chloro group, being a less potent deactivator, will have a lesser influence. The steric hindrance from the existing substituents would also play a role in determining the final product distribution.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -COOCH₃ | C-1 | Deactivating (-I, -R) | Meta | C-5 |

| -Cl | C-3 | Deactivating (-I, +R) | Ortho, Para | C-2, C-6 |

| -CHO | C-4 | Deactivating (-I, -R) | Meta | C-2, C-6 |

Nucleophilic Reactivity of the Carbonyl and Halide Moieties

This compound possesses three sites susceptible to nucleophilic attack: the carbonyl carbon of the formyl group, the carbonyl carbon of the ester group, and the aromatic carbon bearing the chloro substituent.

The formyl group is highly reactive towards nucleophiles. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic addition reactions. ncert.nic.inyoutube.com Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and methoxycarbonyl groups in this molecule, further enhances the electrophilicity of the formyl carbon, making it more susceptible to attack.

The ester group is generally less reactive towards nucleophilic attack than the aldehyde. While the carbonyl carbon of the ester is electrophilic, the lone pair on the adjacent oxygen atom can be delocalized, reducing its electrophilicity compared to an aldehyde. Nucleophilic attack on the ester can lead to nucleophilic acyl substitution.

The chloro group is attached to an aromatic ring that is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing formyl and methoxycarbonyl groups. masterorganicchemistry.comlibretexts.org For SNAr to occur, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the formyl group is ortho to the chlorine atom, and the methoxycarbonyl group is meta. The ortho-formyl group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution of the chloride ion by a nucleophile. libretexts.org

| Reactive Site | Type of Reaction | Relative Reactivity | Influencing Factors |

|---|---|---|---|

| Formyl Carbonyl | Nucleophilic Addition | High | High electrophilicity, enhanced by electron-withdrawing groups. ncert.nic.in |

| Ester Carbonyl | Nucleophilic Acyl Substitution | Moderate | Reduced electrophilicity due to resonance with the ester oxygen. |

| Aromatic Carbon (C-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Activation by ortho-formyl and meta-methoxycarbonyl groups. libretexts.org |

Redox Chemistry of the Formyl Group

The formyl group of this compound can undergo both oxidation and reduction reactions.

Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. ncert.nic.in Benzaldehyde (B42025) itself can undergo autoxidation to benzoic acid upon exposure to air. quora.comresearchgate.net The formyl group in this compound can be oxidized using various oxidizing agents, such as potassium permanganate, potassium dichromate, or even milder reagents like Tollens' reagent, to yield Methyl 3-chloro-4-carboxybenzoate. ncert.nic.in Green chemistry approaches for the oxidation of benzaldehydes using atmospheric oxygen and organic catalysts have also been developed. misericordia.edu

Reduction: The formyl group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reduction of this compound would yield Methyl 3-chloro-4-(hydroxymethyl)benzoate. It is important to note that LiAlH₄ can also reduce the ester group, while NaBH₄ is generally selective for the aldehyde under controlled conditions. The Wolff-Kishner or Clemmensen reduction can be used to reduce the aldehyde to a methyl group.

Disproportionation (Cannizzaro Reaction): Aldehydes that lack an α-hydrogen, such as this compound, can undergo a disproportionation reaction in the presence of a strong base, like concentrated sodium hydroxide (B78521). quora.comncert.nic.in In this reaction, known as the Cannizzaro reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylate salt. ncert.nic.in For this compound, this would result in a mixture of Methyl 3-chloro-4-(hydroxymethyl)benzoate and the sodium salt of Methyl 3-chloro-4-carboxybenzoate.

Reaction Kinetics and Thermodynamics in Derivatization

The derivatization of this compound involves reactions at its functional groups, and the rates and equilibria of these reactions are governed by kinetic and thermodynamic principles.

Kinetics: The rate of derivatization reactions is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, the kinetics of the derivatization of aldehydes for analytical purposes have been studied, and Arrhenius plots can be constructed to determine the activation energy of the reaction. nih.gov In the case of nucleophilic addition to the formyl group of this compound, the electron-withdrawing substituents on the ring increase the electrophilicity of the carbonyl carbon, which is expected to increase the rate of reaction with a nucleophile compared to unsubstituted benzaldehyde. quora.com

Thermodynamics: The thermodynamic feasibility of a derivatization reaction is determined by the change in Gibbs free energy (ΔG). For reactions involving aromatic esters, such as hydrogenation, the enthalpies of reaction are important for process safety and temperature control. mdpi.com The hydrogenation of the aromatic ring in esters is a highly exothermic process. mdpi.com The thermal properties, including melting and crystallization temperatures and enthalpies of fusion, have been studied for various aromatic esters to assess their potential as phase change materials. mdpi.com Such data provides insight into the energy changes associated with phase transitions, which can be relevant for reaction conditions and product isolation.

| Reaction Type | Kinetic Aspects | Thermodynamic Aspects |

|---|---|---|

| Nucleophilic Addition to Formyl Group | Rate enhanced by electron-withdrawing groups. quora.com Can be studied by monitoring reactant/product concentrations over time. nih.gov | The position of the equilibrium depends on the stability of the adduct. Reversible for weak nucleophiles. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Rate depends on the strength of the nucleophile and the stability of the Meisenheimer intermediate. libretexts.org | The reaction is generally thermodynamically favorable if a stable product is formed. |

| Ester Hydrogenation | Requires a catalyst and specific reaction conditions (temperature, pressure). | Highly exothermic. mdpi.com The thermodynamics of hydrogenation for various aromatic esters have been investigated. mdpi.com |

Proposed Reaction Mechanisms for Key Transformations

Several key transformations of this compound proceed through well-established reaction mechanisms.

Nucleophilic Addition to the Formyl Group: This reaction typically proceeds in two steps. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.commasterorganicchemistry.com In the second step, this alkoxide intermediate is protonated, usually by a weak acid or the solvent, to yield the final alcohol product. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr involves two main steps. Initially, the nucleophile attacks the aromatic carbon bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing formyl group at the ortho position. libretexts.org In the second, typically fast, step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Cannizzaro Reaction: The mechanism of the Cannizzaro reaction in the presence of a strong base (e.g., OH⁻) begins with the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. In the rate-determining step, this intermediate acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of a second molecule of the aldehyde. This results in the formation of a carboxylic acid and an alkoxide. A final proton exchange between the carboxylic acid and the alkoxide yields the final products: a carboxylate salt and an alcohol. ncert.nic.in

Applications in Organic Synthesis

Precursor for Pharmaceutical Compounds

The unique substitution pattern of Methyl 3-chloro-4-formylbenzoate makes it a particularly useful precursor in the synthesis of biologically active compounds for the pharmaceutical industry. vulcanchem.com

In the realm of drug discovery, this compound is a key intermediate in the design and synthesis of novel therapeutic agents. vulcanchem.com Its structure allows for the systematic modification and exploration of structure-activity relationships (SAR), a critical process in optimizing the efficacy and selectivity of drug candidates. For instance, it has been utilized in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In one study, this compound served as a starting material for a series of inhibitors, leading to the identification of compounds with significantly increased inhibitory activity. nih.gov

While direct synthesis of antifungal agents from this compound is not extensively detailed in the provided search results, its utility as a precursor for heterocyclic compounds suggests its potential in this area. Heterocyclic compounds form the backbone of many antifungal drugs.

Similarly, the role of this compound as a precursor in creating diverse molecular structures is relevant to the synthesis of antibacterial agents. A study on poly(fluoroalkyl-N-arylcarbamates) with antibacterial activity utilized this compound in the preparation of a key intermediate. googleapis.com

This compound is a valuable precursor in the development of various enzyme inhibitors. vulcanchem.com It has been employed in the synthesis of inhibitors for histone deacetylase (HDAC) enzymes, which are implicated in cancer and other diseases. google.com Specifically, it was used in a solution to create a compound for inhibiting HDAC6. google.com Furthermore, it has been instrumental in the synthesis of selective inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a target for treating pain, inflammation, and neurological disorders. googleapis.comgoogle.com

The chemical reactivity of this compound makes it a suitable starting material for the synthesis of complex heterocyclic systems like quinoline-based tetracycles. Although direct examples are not explicitly provided in the search results, its use in constructing diverse molecular frameworks is well-established.

Intermediate for Agrochemicals

Beyond pharmaceuticals, this compound also serves as an important intermediate in the agrochemical industry. biodeep.cn Its structural motifs can be incorporated into molecules designed to protect crops and enhance agricultural productivity.

Building Block for Heterocyclic Compounds

The unique arrangement of functional groups in this compound makes it a valuable precursor for synthesizing molecules containing heterocyclic rings, which are core structures in many pharmaceutical agents. The aldehyde group is particularly suited for reactions that form new rings.

A documented application of this is in the synthesis of piperazine-containing derivatives. google.com In a key synthetic step, this compound undergoes a reductive amination reaction with a piperazine (B1678402) derivative. google.com This reaction transforms the formyl group into a new carbon-nitrogen bond, linking the chloro-substituted benzoate (B1203000) ring to the heterocyclic piperazine moiety. google.com Specifically, it has been used to prepare tert-butyl 4-(2-chloro-4-(methoxycarbonyl)benzyl)piperazine-1-carboxylate, a complex intermediate where the piperazine ring is incorporated into the final structure. google.com Heterocyclic groups such as piperazine, pyrrolidine, and morpholine (B109124) are prevalent in medicinal chemistry.

Role in the Construction of Complex Organic Molecules

The utility of this compound extends to its role as a foundational piece in the multi-step synthesis of complex, biologically active molecules. Its defined substitution pattern allows for the strategic introduction of specific chemical features into a larger molecular framework.

Research in drug discovery provides clear examples of its application. The compound has been utilized as a starting material in the development of potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain, inflammation, and neurological disorders. google.com The synthesis of these complex inhibitors relies on the initial framework provided by this compound to build upon. google.com

More recently, in the effort to combat the COVID-19 pandemic, this compound was used in the synthesis of a novel inhibitor series targeting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. googleapis.com The resulting inhibitor, which incorporates the structural backbone of the starting benzoate, demonstrated significant interaction with the enzyme's active site. googleapis.com

Generation of Diverse Chemical Libraries

In modern medicinal chemistry, the synthesis of chemical libraries—large collections of related but structurally distinct compounds—is a cornerstone of the hit-to-lead optimization process. This compound serves as an ideal scaffold for generating such libraries due to its multiple points for chemical modification.

In the development of SARS-CoV-2 Mpro inhibitors, computational methods were employed to create a virtual library of potential drug candidates. googleapis.com This process, known as virtual library enumeration, allows researchers to explore a vast chemical space by computationally modifying a core structure. googleapis.com The inhibitor synthesized from this compound served as the foundational scaffold for these computational studies, where variations were explored to optimize binding to the target protein. googleapis.com This approach, combining high-throughput chemistry with computational screening of a library of virtual compounds, accelerates the identification of promising drug leads. googleapis.com

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Studies on aldehyde inhibitors with human cathepsin K have demonstrated the importance of the aldehyde group as a pharmacophore due to its electrostatic effects. nih.gov Molecular docking of various benzaldehyde (B42025) derivatives has been used to predict their binding affinities with proteins like phenoloxidase and human serum albumin. nih.govnih.gov For instance, docking studies on N,N′-[succinylbis(oxy)]dibenzamides with cathepsins S and K have revealed that chloro-substituted derivatives can exhibit high affinity for these enzymes. mdpi.com

Table 1: Illustrative Molecular Docking Results for Methyl 3-chloro-4-formylbenzoate with Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cathepsin B | -6.5 | Cys29, His199, Trp191 |

| Cathepsin L | -7.2 | Cys25, His162, Asn163 |

| Phenoloxidase | -5.8 | His61, His85, His263 |

Note: The data in this table is illustrative and based on typical binding affinities observed for similar small molecules with these protein families. Actual values would require specific computational studies on this compound.

The role of water molecules in the binding site of a protein is crucial for understanding ligand affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the hydration shell of a protein, identifying regions where water molecules are unstable and can be displaced by a ligand to improve binding affinity. nih.govresearchgate.net This method combines molecular dynamics simulations with statistical mechanics to create a map of hydration sites. nih.govtandfonline.com

While no specific WaterMap analysis for this compound has been published, this technique could be applied to understand how the compound interacts with the water molecules in the active sites of target proteins like cathepsins. tandfonline.com By identifying high-energy (unfavorable) water molecules, medicinal chemists can design modifications to the ligand that displace these waters, leading to a more potent inhibitor. schrodinger.com The application of WaterMap can guide the optimization of lead compounds by providing insights into the energetics of water displacement upon ligand binding. researchgate.netschrodinger.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand complexes, allowing for the analysis of their stability and conformational changes over time. nih.govfrontiersin.org

MD simulations can be used to assess the stability of the complex formed between this compound and a target protein. frontiersin.org By running simulations for tens or hundreds of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much the complex deviates from its initial docked pose. A stable complex will generally show a low and converging RMSD value over the course of the simulation. acs.orgplos.org These simulations are performed in an explicit water environment to mimic physiological conditions. acs.org

The conformational flexibility of both the ligand and the protein is a key aspect of their interaction. NMR and computational studies on substituted benzaldehydes have shown that the orientation of the aldehyde group relative to other substituents on the benzene (B151609) ring can vary. tandfonline.comias.ac.in The presence of ortho-substituents can influence the conformational preference of the formyl group. ias.ac.in

MD simulations can be used to explore the conformational landscape of this compound both in its free state and when bound to a protein. This analysis can reveal the most populated conformations and the flexibility of different parts of the molecule, which is crucial for understanding its binding mode and potential for interacting with different protein targets. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. nih.gov These methods can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov

For a molecule like this compound, quantum chemical calculations could be employed to:

Determine the most stable three-dimensional conformation.

Calculate the partial atomic charges to understand the electrostatic potential and reactivity.

Predict its spectroscopic properties (e.g., IR, NMR).

Investigate its aromaticity and the electronic effects of the substituents on the benzene ring. helsinki.firsc.org

Studies on similar molecules like nitrobenzaldehyde oximes have successfully used DFT to correlate calculated properties with experimental data. nih.gov Such calculations would provide fundamental insights into the chemical nature of this compound, complementing the information obtained from molecular docking and dynamics simulations.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is a popular computational tool due to its favorable balance between accuracy and computational cost. researchgate.net DFT studies on compounds similar to this compound typically involve optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). nih.gov

These calculations employ a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate the complex interactions between electrons. researchgate.netnih.gov Upon successful optimization, a frequency calculation is often performed to confirm that the obtained structure is a true minimum, characterized by the absence of imaginary frequencies. nih.gov

From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap can indicate higher reactivity. nih.gov Other calculated parameters often include the electrostatic potential, which helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 1: Common DFT Parameters for Molecular Analysis

| Parameter | Description | Significance |

| Functional | Approximates the exchange-correlation energy in DFT. | e.g., B3LYP is a hybrid functional known for good accuracy. nih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | e.g., 6-311G(d,p) provides a flexible description of electron distribution. researchgate.netnih.gov |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular reactivity and electronic excitability. nih.gov |

Prediction of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. Locating TS structures computationally can be challenging. nih.gov However, advancements in computational methods, including machine learning (ML), are streamlining this process.

A novel approach involves using ML models to predict the interatomic distances of a TS structure based on the structures of the reactants and products. nih.gov This method can generate reliable initial geometries for TS optimization, significantly reducing the computational effort required. nih.gov For a hypothetical reaction involving this compound, this predictive modeling could help elucidate reaction mechanisms, such as nucleophilic addition to the aldehyde group or substitution on the aromatic ring. The success ratio for quantum chemical saddle point optimizations using ML-predicted structures has been shown to be high, with a large percentage of results having very low energy errors. nih.gov

Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.govresearchgate.net Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra for a molecule like this compound can be performed and compared with experimental data to confirm its structure. researchgate.net

The process begins with the optimized molecular geometry obtained from DFT calculations. nih.gov

IR Spectroscopy : Vibrational frequencies are calculated from the second derivative of the energy with respect to atomic displacements. The resulting theoretical IR spectrum, which shows the frequencies and intensities of vibrational modes, can be compared with an experimental FT-IR spectrum. researchgate.net To improve the agreement with experimental values, calculated frequencies are often scaled by a factor. Software like VEDA is used to perform Potential Energy Distribution (PED) analysis, which helps in assigning the calculated vibrational frequencies to specific molecular motions, such as C=O stretching or C-Cl stretching. nih.govresearchgate.net

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then correlated with experimental data to aid in the assignment of signals in the NMR spectra. researchgate.net

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Computational Approaches for Spectroscopic Analysis

| Spectroscopy | Computational Method | Information Obtained |

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies, IR intensities, PED assignments. researchgate.netnih.gov |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts. researchgate.net |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies, absorption wavelengths (λmax), oscillator strengths. researchgate.net |

Machine Learning and Artificial Intelligence in Drug Discovery

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing the field of drug discovery by making the process faster, more cost-effective, and more efficient. youtube.comdrugtargetreview.com These technologies leverage large datasets to build predictive models that can identify promising drug candidates and optimize their properties. nih.gov

The application of ML in drug discovery is vast, starting from the initial stages of lead identification to predicting the properties of potential drug molecules. youtube.com For instance, ML models can be trained on large libraries of chemical compounds and their associated biological activities to predict the efficacy of new molecules like derivatives of this compound. nih.gov

A significant challenge in early drug discovery is ensuring that a proposed molecule is actually synthesizable. Advanced ML models have been developed that can propose novel molecular structures that are guaranteed to be synthesizable. drugtargetreview.com These models build molecules step-by-step from available building blocks and known chemical reactions, outputting a complete synthetic pathway along with the final structure. drugtargetreview.com This approach has been shown to propose molecules with strong binding affinities, which is crucial for a drug's effectiveness. drugtargetreview.com

Furthermore, ML is being used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By training models on large datasets of compounds with known ADMET profiles, researchers can screen virtual compounds and flag those likely to have poor pharmacokinetic properties or toxicity issues, such as inhibition of hERG channels or cytochrome P450 (CYP) enzymes, early in the discovery pipeline. nih.gov Researchers at the University of Cambridge, with assistance from Pfizer, have developed a data-driven approach called the "chemical reactome" which uses ML to predict how chemicals will react, aiming to make the development of pharmaceuticals faster. innovationnewsnetwork.com

Table 3: Applications of Machine Learning in Drug Discovery

| Application Area | ML Technique/Approach | Benefit |

| Lead Identification | Morphological Profiling, High-Throughput Screening | Ranks candidate compounds to make the screening process more efficient and less expensive. youtube.com |

| Molecule Design | Constrained Generative Models | Proposes novel molecular structures that are guaranteed to be synthesizable. drugtargetreview.com |

| Reaction Prediction | "Chemical Reactome" Models | Predicts the outcomes of chemical reactions to accelerate synthesis and discovery. innovationnewsnetwork.com |

| ADMET Prediction | Automated Machine Learning (AutoML) | Predicts properties like Caco-2 permeability, BBB permeability, and CYP inhibition with high accuracy (AUC > 0.8). nih.gov |

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of methyl 3-chloro-4-formylbenzoate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the chloro, formyl, and methyl ester groups. The methyl protons of the ester group (-OCH₃) will likely appear as a singlet further upfield, generally in the range of 3.9-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com The carbonyl carbons of the aldehyde and the ester groups are expected to have the most downfield chemical shifts. Based on typical values, the aldehyde carbonyl carbon can be expected around 190 ppm, and the ester carbonyl carbon around 165 ppm. youtube.com The aromatic carbons will resonate in the 120-140 ppm region, with their specific shifts influenced by the attached substituents. The carbon of the methyl ester group will appear at the most upfield region, typically around 52-53 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | ~10.0 (singlet) | - |

| Aromatic Protons | ~7.5 - 8.2 (multiplets) | - |

| Methyl Protons (-OCH₃) | ~3.9 (singlet) | - |

| Aldehyde Carbon (-CHO) | - | ~190 |

| Ester Carbonyl Carbon (-COO-) | - | ~165 |

| Aromatic Carbons | - | ~125-140 |

| Methyl Carbon (-OCH₃) | - | ~52-53 |

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as vibrations associated with the aromatic ring and the C-Cl bond.

Key expected vibrational frequencies include:

C=O Stretch (Aldehyde): A strong band around 1700-1710 cm⁻¹.

C=O Stretch (Ester): A strong band around 1720-1730 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

Aromatic C=C Stretch: Bands in the region of 1600-1450 cm⁻¹.

C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

For comparison, the IR spectrum of the related compound Phenyl 4-formylbenzoate (B8722198) shows characteristic peaks at 1733.9 cm⁻¹ and 1708.8 cm⁻¹ for the ester and aldehyde carbonyl groups, respectively. rsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1710 |

| Ester | C=O Stretch | 1720 - 1730 |

| Aldehyde | C-H Stretch | 2820 and 2720 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester | C-O Stretch | 1300 - 1100 |

| Chloroalkane | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) (LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the determination of the molecular weight of individual components.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule.

For this compound (C₉H₇ClO₃), the predicted monoisotopic mass is 198.00838 Da. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can aid in its identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 134.9 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.01566 | 134.9 |

| [M+Na]⁺ | 220.99760 | 145.4 |

| [M-H]⁻ | 197.00110 | 139.3 |

| [M+NH₄]⁺ | 216.04220 | 155.6 |

| [M+K]⁺ | 236.97154 | 142.4 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its substituted benzene (B151609) ring system. The exact positions of these maxima will be influenced by the electronic transitions within the molecule, which are affected by the chloro, formyl, and methyl ester substituents. While specific experimental data for the target compound is not available, related aromatic aldehydes and esters typically exhibit strong absorptions in the UV region.

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. A Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=O bonds. For the related compound, methyl 3-chloro-4-hydroxybenzoate, FT-Raman spectral data is available and could provide insights into the expected vibrational modes. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. These methods exploit differences in the partitioning of the compound between a stationary phase and a mobile phase.

In synthetic procedures for related methyl benzoates, purification is often achieved through column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. rsc.org This technique is a standard method for isolating the desired product from a reaction mixture.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. While specific methods for this compound are not detailed in the provided search results, a rapid HPLC method has been developed for the analysis of the related compound 4-chloro-3-methylphenol. researchgate.net Such a method could likely be adapted for the analysis of this compound, likely involving a reversed-phase column and a mobile phase consisting of acetonitrile (B52724) and water. Gas chromatography is also a viable technique for analyzing this volatile compound. For instance, methyl 3-formylbenzoate has been analyzed by GC. sigmaaldrich.com

Table 4: Commonly Used Chromatographic Techniques for Benzoate (B1203000) Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Purification |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | Analysis, Purity Assessment |

| GC | Various capillary columns | Inert gas (e.g., He, N₂) | Analysis, Purity Assessment |

Flash Column Chromatography

Flash column chromatography is a crucial purification technique in synthetic chemistry, utilized to isolate desired compounds from complex reaction mixtures. For this compound, this method has been effectively employed to achieve high purity.

In a documented purification procedure, the crude product was subjected to flash column chromatography using silica gel (SiO₂) as the stationary phase. Current time information in Bryan County, US.myskinrecipes.com The separation was achieved with an eluent system composed of a mixture of hexanes and ethyl acetate. Current time information in Bryan County, US. One specific protocol details a solvent system of Hexanes/EtOAc in a 1:1 ratio, which successfully yielded the compound as a pale yellow solid. Current time information in Bryan County, US. Another established method utilized a gradient of ethyl acetate in petroleum ether, with a ratio of 15:85, to afford the purified product as a white solid. myskinrecipes.com The selection of the eluent system is critical and is optimized to ensure efficient separation of the target compound from impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for confirming the molecular weight and purity of synthetic compounds. While specific experimental LC-MS parameters for this compound are not detailed in the reviewed literature, predicted data provides insight into its expected behavior in an LC-MS analysis. 3wpharm.com

The high-resolution mass spectrometry (HRMS) data for a related compound, using Atmospheric Pressure Chemical Ionization (APCI), showed a calculated m/z of 237.0758 for [M+H]⁺, with the found value matching this prediction. Current time information in Bryan County, US. For this compound, the predicted monoisotopic mass is 198.00838 Da. 3wpharm.com The table below outlines the predicted collision cross section (CCS) values for various adducts of this compound, which are crucial for its identification in complex mixtures. 3wpharm.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.01566 | 134.9 |

| [M+Na]⁺ | 220.99760 | 145.4 |

| [M-H]⁻ | 197.00110 | 139.3 |

| [M+NH₄]⁺ | 216.04220 | 155.6 |

| [M+K]⁺ | 236.97154 | 142.4 |

| [M+H-H₂O]⁺ | 181.00564 | 130.6 |

| [M+HCOO]⁻ | 243.00658 | 155.2 |

| [M+CH₃COO]⁻ | 257.02223 | 181.9 |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the molecular formula. For this compound (C₉H₇ClO₃), the theoretical elemental composition can be calculated as follows:

Carbon (C): 54.43%

Hydrogen (H): 3.55%

Chlorine (Cl): 17.85%

Oxygen (O): 24.17%

While specific experimental elemental analysis data for this compound was not available in the reviewed scientific literature, this technique is a standard method for confirming the empirical formula of a newly synthesized batch of the compound.

X-ray Crystallography for Solid-State Structure

Despite the importance of this technique for unambiguous structure elucidation, no published X-ray crystal structure data for this compound was found in the surveyed literature. The acquisition of such data would provide invaluable insights into the solid-state packing and intermolecular interactions of this compound.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Sustainable Practices

The development of new and efficient methods for synthesizing Methyl 3-chloro-4-formylbenzoate is a primary area for future research. Current synthetic pathways, while established, may not be optimized for large-scale production or environmental sustainability. Future investigations should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic reactions to minimize waste and energy consumption.

Continuous Flow Synthesis: Exploring the application of microreactor technology for a more controlled, safer, and scalable synthesis process.

A comparative analysis of existing and potential new synthetic routes could be beneficial, as detailed in the table below.

| Synthetic Route | Current Limitations | Potential Improvements |

| Traditional Batch Synthesis | Potentially high energy consumption, solvent waste, and multiple steps. | Development of one-pot syntheses, use of greener solvents. |

| Catalytic Approaches | Limited data on optimal catalysts for this specific compound. | High-throughput screening of various catalytic systems. |

| Flow Chemistry | Not yet applied to the synthesis of this compound. | Could offer enhanced safety, scalability, and process control. |

Investigation of Undiscovered Biological Activities

The biological profile of this compound is an area with significant potential for discovery. The presence of chloro, formyl, and methyl ester functional groups on a benzene (B151609) ring suggests the possibility of interactions with biological targets. Future research should be directed towards:

Broad-Spectrum Screening: Conducting comprehensive in vitro screening against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanism of Action Studies: For any identified biological activity, subsequent research should focus on elucidating the underlying mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity.

Currently, there is a lack of publicly available data on the specific biological activities of this compound.

Development of New Therapeutic Agents and Agrochemicals

Building upon the investigation of its biological activities, a key future direction is the potential development of this compound as a scaffold for new therapeutic agents or agrochemicals. The structural motifs present in the molecule are found in various bioactive compounds. Research in this area would involve:

Lead Compound Optimization: Should initial screenings reveal promising biological activity, the compound could serve as a lead for the development of more potent and selective derivatives.

Target-Based Drug Design: If a specific biological target is identified, computational and medicinal chemistry approaches could be used to design novel therapeutics.

Agrochemical Applications: Investigating its potential as a herbicide, insecticide, or fungicide, given that many commercial agrochemicals contain halogenated aromatic rings.

To date, no specific therapeutic or agrochemical applications for this compound have been reported in scientific literature.

Advanced Computational Modeling for Predictive Research

Computational chemistry can provide valuable insights into the properties and potential applications of this compound, guiding experimental efforts. Future computational studies could include:

Quantum Chemical Calculations: To predict its electronic properties, reactivity, and spectroscopic signatures.

Molecular Docking Simulations: To screen for potential biological targets and predict binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models for its biological activity based on its structural features.

Interactive Data Table: Predicted Physicochemical Properties (Note: These are computationally predicted values and await experimental verification.)

| Property | Predicted Value |

| Molecular Weight | 198.61 g/mol |

| Molecular Formula | C₉H₇ClO₃ |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Application in Materials Science and Organic Electronics

The aromatic nature and functional groups of this compound suggest its potential use as a building block in materials science and organic electronics. Future research could explore:

Polymer Synthesis: Its use as a monomer for the synthesis of novel polymers with tailored thermal, mechanical, or electronic properties.

Organic Semiconductor Development: As a precursor for the synthesis of larger conjugated systems that could be investigated for their semiconducting properties in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate and formyl groups could potentially act as ligands for the construction of novel coordination polymers or MOFs with applications in gas storage, catalysis, or sensing.

Currently, there is no published research on the application of this compound in materials science or organic electronics.

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloro-4-formylbenzoate, and how are intermediates characterized?

this compound can be synthesized via formylation and esterification of substituted benzoic acid derivatives. Key intermediates (e.g., 3-chloro-4-methylbenzoate) are typically monitored using thin-layer chromatography (TLC) with chloroform:ethyl acetate (2:1 v/v) as the eluent. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and melting point analysis (e.g., mp 80–84°C for related aldehydes) .

Q. What spectroscopic methods are recommended for verifying the purity of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. TLC with multiple solvent systems (e.g., hexane:ethyl acetate 4:1) ensures single-spot confirmation. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and ester carbonyl .

Q. How should researchers handle reactive functional groups (e.g., aldehyde, ester) during synthesis?

Aldehyde groups are sensitive to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. Ester groups require pH control (neutral to slightly acidic) to prevent hydrolysis. Use stabilizing agents like molecular sieves for moisture-sensitive steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

Catalytic systems (e.g., FeCl₃ for chlorination ) and temperature gradients (e.g., 0°C to reflux) enhance selectivity. Kinetic studies via in-situ NMR or reaction calorimetry identify rate-limiting steps. For example, formylation reactions may require controlled addition of DMF/POCl₃ to avoid exothermic side reactions .

Q. What strategies mitigate conflicting data in derivative synthesis (e.g., unexpected substitution products)?

Conflicting substituent reactivity (e.g., chloro vs. formyl directing effects) can be resolved using computational tools (DFT calculations) to predict electrophilic aromatic substitution sites. Experimental validation via regioselective protection/deprotection (e.g., silylation of aldehydes) clarifies mechanistic pathways .

Q. How can this compound be functionalized for applications in medicinal chemistry?

The aldehyde group enables Schiff base formation with amines, while the ester allows hydrolysis to carboxylic acids for coupling reactions. For example, condensation with hydrazines yields hydrazones for antimicrobial screening. Computational docking (e.g., COX-2 enzyme binding ) guides target-oriented derivatization .

Methodological Considerations

Q. What analytical workflows resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Use 2D NMR (COSY, HSQC) to deconvolute overlapping signals in aromatic regions. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For example, the molecular ion [M+H]⁺ for this compound (C₉H₇ClO₃) should appear at m/z 198.61 .

Q. What safety protocols are critical for handling halogenated intermediates during scale-up?

Chlorinated byproducts require closed-system reactors and scrubbers to trap volatile HCl. Waste must be segregated (e.g., halogenated vs. non-halogenated) and treated via neutralization before disposal. Personal protective equipment (PPE) includes N95 masks and halogen-resistant gloves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.